molecular formula C17H19NO6 B11508754 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid

Cat. No.: B11508754
M. Wt: 333.3 g/mol
InChI Key: XKYZMZRROMCOBE-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-Ethoxy-3-methoxybenzaldehyde, furan-2-carboxylic acid, and an appropriate amine.

    Step 1: Formation of an intermediate Schiff base by reacting 4-Ethoxy-3-methoxybenzaldehyde with the amine under acidic conditions.

    Step 2: Cyclization of the Schiff base with furan-2-carboxylic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the furan-2-carbonyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Medicine

    Therapeutic Agents: Potential use in developing new therapeutic agents due to its unique structure.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid
  • 3-(4-Ethoxyphenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid

Uniqueness

The presence of both ethoxy and methoxy groups on the aromatic ring, along with the furan-2-carbonyl moiety, makes 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid unique

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-23-13-7-6-11(9-15(13)22-2)12(10-16(19)20)18-17(21)14-5-4-8-24-14/h4-9,12H,3,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYZMZRROMCOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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